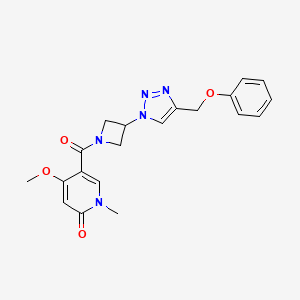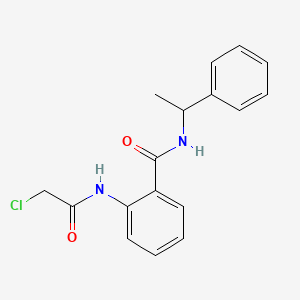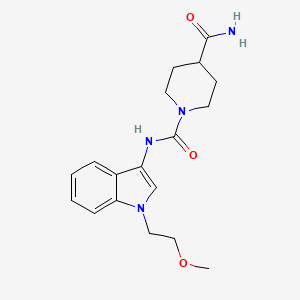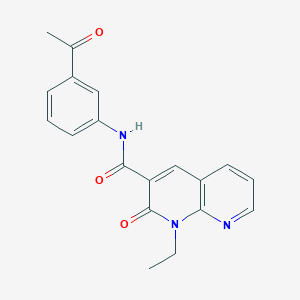![molecular formula C13H15N3O3 B2849045 methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate CAS No. 1787992-84-0](/img/structure/B2849045.png)
methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate” is a complex organic compound. It is related to the class of compounds known as tetrahydropyrazino[1,2-b]indazol-1(2H)-ones . These compounds are characterized by a pyrazino[1,2-b]indazol-1(2H)-one core structure, which is a bicyclic system consisting of a pyrazine ring fused to an indazole ring .
Molecular Structure Analysis
The molecular structure of related compounds, such as 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one, includes a total of 27 bonds. There are 16 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 secondary amide (aromatic), and 1 Pyrazole .科学研究应用
Cancer Treatment
Indazole derivatives, including methyl 2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetate , have been studied for their potential in treating cancer. They exhibit properties that can inhibit the growth of cancer cells. For instance, certain indole derivatives have shown effectiveness against estrogen receptor-positive breast cancer cell lines and triple-negative breast cancer cell lines .
Synthesis of Alkaloids
Indoles and indazoles are significant in the synthesis of alkaloids, which are naturally occurring compounds with a wide range of biological activities. The compound could be used in the synthesis of complex alkaloid structures, which may have applications in pharmaceuticals and as biological probes .
Antimicrobial Activity
Compounds with an indazole ring system have been reported to possess antimicrobial properties. This makes them valuable in the development of new antibiotics or antiseptic agents, which could be crucial in the fight against drug-resistant bacteria .
Neuroprotective Agents
Indazole derivatives are also being explored for their neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from damage .
Anti-inflammatory Agents
The anti-inflammatory potential of indazole compounds is another area of interest. They could be developed into medications that help reduce inflammation in various conditions, such as arthritis or inflammatory bowel disease .
Enzyme Inhibition
These compounds can act as enzyme inhibitors, targeting specific enzymes involved in disease processes. By inhibiting these enzymes, they can modulate biological pathways and have therapeutic effects in diseases like diabetes or hypertension .
Cardiovascular Diseases
Research has indicated that indazole derivatives may have applications in treating cardiovascular diseases. They can affect the cardiovascular system in ways that could be beneficial for conditions like heart failure or arrhythmias .
Psychiatric Disorders
Lastly, the psychoactive properties of some indazole derivatives suggest potential uses in treating psychiatric disorders. They could lead to new treatments for conditions such as depression, anxiety, or schizophrenia .
作用机制
Target of Action
Similar compounds have been reported to target various cellular components, particularly those involved in cancer pathways .
Mode of Action
It’s worth noting that similar compounds have been synthesized and shown to have excellent optical properties and singlet oxygen generation capacity , which suggests potential applications in photodynamic therapy for cancer treatment.
Biochemical Pathways
Based on the properties of similar compounds, it can be inferred that it may influence pathways related to oxidative stress and cellular apoptosis, particularly in the context of cancer cells .
Result of Action
Similar compounds have been shown to produce significant cytotoxic effects in certain types of cancer cells .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under specific conditions, such as the presence of a base and certain temperature conditions .
属性
IUPAC Name |
methyl 2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-19-11(17)8-15-6-7-16-12(13(15)18)9-4-2-3-5-10(9)14-16/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCLIZUEHKUMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN2C(=C3CCCCC3=N2)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2848967.png)
![4-(4-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2848969.png)
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848972.png)

![(E)-5-chloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2848975.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2848977.png)

![2-({[(4-nitrobenzyl)oxy]imino}methyl)-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2848982.png)
![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-nitrophenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2848983.png)
